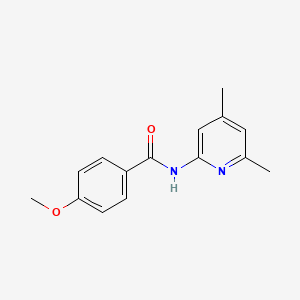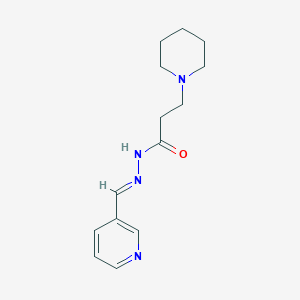
N-(4,6-dimethyl-2-pyridinyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(4,6-Dimethyl-2-pyridinyl)-4-methoxybenzamide often involves condensation reactions, employing methods such as acylation reactions and microwave-promoted reactions in solvent-free conditions. For example, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide was achieved by the acylation reaction of 3-aminophenol and 4-metoxybenzoylchloride in THF, characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014). Another study reported the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)–pyridine-3,5-dicarboxylate via Hantzsch condensation reaction, showcasing a method potentially applicable to the synthesis of N-(4,6-dimethyl-2-pyridinyl)-4-methoxybenzamide (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds analogous to N-(4,6-Dimethyl-2-pyridinyl)-4-methoxybenzamide has been determined through single crystal X-ray diffraction and DFT calculations. Studies highlight the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, emphasizing the minor effect on bond lengths and angles but a significant impact on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include condensation, cyclization, and iodination methods, demonstrating the versatility and reactivity of the benzamide core structure. The cyclization of 4-pentyloxybenzamidine hydrochloride and 1-dimethylamino-3-dimethylimonio-2-chloro propen perchlorate is an example of how complex pyrimidine derivatives can be synthesized, suggesting potential pathways for the modification of N-(4,6-dimethyl-2-pyridinyl)-4-methoxybenzamide (Zhao, 2002).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and potential applications. While specific data on N-(4,6-dimethyl-2-pyridinyl)-4-methoxybenzamide is not provided, studies on related compounds offer valuable insights into how these properties can be influenced by molecular structure and intermolecular interactions.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the influence of functional groups on the compound's behavior, are essential for predicting the compound's applications and potential for further modification. Research on compounds such as 4-methoxybenzamidinium 2,6-dimethoxybenzoate reveals the effects of substituents on hydrogen bonding and the overall stability of the compound (Portalone, 2012).
科学的研究の応用
Pharmaceutical Impurities and Synthesis
The study of pharmaceutical impurities plays a crucial role in drug development and quality control. For example, research on the novel synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities has provided insights into the development of anti-ulcer drugs. This research emphasizes the synthesis process and the identification of novel impurities, which can be used as standard references for further studies in various pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental and Ecological Impact
Parabens, including compounds related to the one , have been studied extensively for their occurrence, fate, and behavior in aquatic environments. These studies are vital for understanding the environmental impact of widely used preservatives. Research findings highlight the ubiquity of parabens in surface waters and sediments, raising concerns about their potential as weak endocrine disrupters (Haman, Dauchy, Rosin, & Munoz, 2015).
Corrosion Inhibition
Quinoline derivatives, which share a structural motif with the compound , have been investigated for their potential as anticorrosive materials. These compounds demonstrate effectiveness against metallic corrosion, highlighting the importance of molecular structure in developing new anticorrosive agents. The review of quinoline-based compounds as corrosion inhibitors provides a comprehensive overview of their application and effectiveness, contributing to the field of materials science and engineering (Verma, Quraishi, & Ebenso, 2020).
Supramolecular Chemistry
Supramolecular capsules derived from calixpyrrole scaffolds represent an exciting area of research in chemistry. These capsules are constructed through self-assembly processes and have potential applications in drug delivery, sensing, and nanotechnology. The development of supramolecular capsules using calix[4]pyrrole units illustrates the innovative approaches being taken to create complex molecular architectures with specific functionalities (Ballester, 2011).
特性
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-11(2)16-14(9-10)17-15(18)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJJCCSLVSDJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)
![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)
![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)
![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)

![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)
![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)

![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)

